Oleylphosphocholine
Description
Structure
2D Structure
Properties
CAS No. |
76622-80-5 |
|---|---|
Molecular Formula |
C23H48NO4P |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12- |
InChI Key |
SLVOKEOPLJCHCQ-SEYXRHQNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oleylphosphocholine; OIPC; OLPC |
Origin of Product |
United States |
Synthesis Methodologies and Formulation Research of Oleylphosphocholine
Chemical Synthesis Approaches for Oleylphosphocholine
As a synthetic phospholipid derivative, the chemical synthesis of this compound involves the creation of its specific molecular structure, comprising the oleyl (C18:1) fatty acid chain linked to a phosphocholine (B91661) head group ontosight.ai. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, its classification as a synthetic phospholipid derivative and an alkylphosphocholine analogous to miltefosine (B1683995) suggests synthesis methods likely involve established chemical reactions for assembling these lipid structures. Alkylphosphocholines are generally synthesized through reactions that attach the phosphocholine head group to a lipid or alkyl chain backbone. The presence of a cis double bond in the oleyl chain (Z)-9-octadecen-1-yloxy) ontosight.ai would require specific synthetic steps to incorporate or maintain this feature. The development of new synthetic methods for related compounds, such as pentavalent antimonials, highlights ongoing research in optimizing chemical synthesis for antiprotozoal agents researchgate.net. Similarly, efforts in optimizing the synthesis of this compound are part of its preclinical development europa.eu.
Pharmaceutical Formulation Development Strategies for this compound
The development of pharmaceutical formulations for this compound is crucial due to its physicochemical properties, including a low melting point (56.3°C) and high hygroscopicity, which can complicate the preparation of homogeneous and stable dosage forms google.comgoogle.com. These characteristics can lead to issues such as agglomeration and sticking during processing google.comgoogle.com. Formulation research aims to address these challenges and enhance the drug's stability, solubility, and bioavailability europa.eu.
Aqueous Formulations of this compound
Aqueous formulations of this compound have been utilized in research studies. This compound can be diluted in water for dosing due to its amphiphilic nature oup.com. Studies evaluating the pharmacokinetic properties and efficacy of this compound have employed simple aqueous formulations, sometimes referred to as OlPC/H₂O oup.comnih.govoup.comresearchgate.netresearchgate.netoup.com. These formulations involve dissolving the crystalline substance in sterile water or phosphate-buffered saline (PBS) for administration oup.comnih.gov. For instance, in studies investigating its efficacy against leishmaniasis, formulations were prepared by dissolving the powder in sterile PBS nih.gov. Aqueous formulations have been compared to other delivery systems, such as liposomes, in terms of their pharmacokinetic profiles oup.comoup.com.
Liposomal Formulations of this compound and Their Physicochemical Characterization
Liposomal formulations represent a significant strategy for delivering this compound, offering potential advantages in terms of bioavailability and reduced toxicity compared to other alkylphosphocholines oup.com. This compound liposomes have been developed and characterized for use in studies oup.comnih.govoup.comresearchgate.netresearchgate.netoup.com. These liposomes typically consist of this compound along with other lipids such as cholesterol and oleic acid oup.comoup.com. For example, a liposomal formulation used in a hamster model of visceral leishmaniasis comprised this compound, cholesterol, and oleic acid in a specific molar ratio (41.51:42.42:5.13) oup.comoup.com.
Preparation methods for this compound liposomes include techniques such as cross-flow injection oup.comoup.com. Physicochemical characterization of these liposomes is essential to understand their properties and predict their in vivo behavior ijpsjournal.comnih.gov. Key parameters characterized include particle size, size distribution, and morphology oup.comijpsjournal.comnih.govmdpi.comnih.gov. Studies have reported mean diameters for this compound liposomes, such as 75 nm as measured by dynamic light scattering oup.com. Liposomes are generally spherical vesicles mdpi.com. The size and surface properties of nanoparticles like liposomes affect their dispersibility, drug targeting, cellular uptake, and distribution impactfactor.org. Analytical techniques like dynamic light scattering are commonly used to determine the size and polydispersity index of liposomal formulations mdpi.comnih.gov.
Research findings have indicated that liposomal formulations of this compound can exhibit improved oral bioavailability compared to aqueous formulations oup.com.
Here is a summary of physicochemical characteristics of a reported this compound liposomal formulation:
| Component | Molar Ratio |
| This compound | 41.51 |
| Cholesterol | 42.42 |
| Oleic Acid | 5.13 |
| Characteristic | Value | Method |
| Mean Diameter | 75 nm | Dynamic Light Scattering oup.com |
Advanced Drug Delivery Systems for this compound (e.g., Mesoporous Silica (B1680970) Nanoparticles)
Beyond traditional formulations like aqueous solutions and liposomes, advanced drug delivery systems are being explored for this compound to potentially modify its physicochemical properties, improve drug release profiles, and reduce local irritation nih.govresearchgate.netnih.govuu.seuclouvain.be. Mesoporous silica nanoparticles (MSNs) have emerged as promising carriers for drug delivery due to their high surface area, porous structure, and ability to be functionalized impactfactor.orgfrontiersin.orgnih.gov.
This compound has been encapsulated in mesoporous silica particles using different loading methods, including solvent-based loading (e.g., using ethanol) and extrusion-type milling (a solvent-free method) nih.govresearchgate.net. These approaches aim to incorporate this compound within the pores of the silica nanoparticles nih.govresearchgate.net.
Studies evaluating these MSN formulations have investigated the drug release profiles. For instance, formulations developed with standard excipients like lactose (B1674315) and microcrystalline cellulose (B213188) showed rapid and almost complete drug release (>90%) in deionized water nih.govresearchgate.net. In contrast, this compound encapsulated in mesoporous silica particles using either solvent-based loading or extrusion-type milling demonstrated a delayed and incomplete release, with approximately 55%-58% of this compound released nih.govresearchgate.net. This controlled release behavior can be advantageous for maintaining therapeutic levels over time and potentially reducing gastrointestinal irritation nih.govresearchgate.net.
Here is a comparison of release profiles for different this compound formulations:
| Formulation Type | Loading Method | Release in Deionized Water |
| With standard excipients (lactose, MCC) | Not specified | >90% (instant/complete) nih.govresearchgate.net |
| Encapsulated in Mesoporous Silica Nanoparticles | Solvent-based (ethanol) | ~55%-58% (delayed/incomplete) nih.govresearchgate.net |
| Encapsulated in Mesoporous Silica Nanoparticles | Extrusion-type milling | ~55%-58% (delayed/incomplete) nih.govresearchgate.net |
The use of mesoporous silica nanoparticles represents an advanced approach to manipulate the release kinetics and potentially improve the performance of this compound formulations nih.govresearchgate.netresearcher.life.
Preclinical Pharmacological Investigations of Oleylphosphocholine
Antileishmanial Activity Studies of Oleylphosphocholine
Research into the antileishmanial activity of OlPC has included extensive in vitro testing against diverse Leishmania species and in vivo evaluations in experimental animal models.
In Vitro Efficacy Against Diverse Leishmania Species (e.g., Intracellular Amastigote Assays)
In vitro studies have demonstrated the efficacy of OlPC against the intracellular amastigote forms of various Old World and New World Leishmania species. Using intracellular amastigote assays, OlPC has shown activity in the low micromolar range. For instance, mean IC₅₀ values were reported to be less than 5 μM for Leishmania donovani, L. infantum, Leishmania tropica, Leishmania mexicana, and Leishmania panamensis. oup.comresearchgate.netoup.comnih.gov Higher IC₅₀ values were observed for Leishmania major (7.7 μM) and Leishmania braziliensis (13.5 μM). oup.comresearchgate.netoup.comnih.gov These in vitro efficacy results are reported as being fairly similar to those obtained for miltefosine (B1683995). oup.comresearchgate.netoup.comnih.gov
Table 1: In Vitro Antileishmanial Activity of OlPC Against Intracellular Amastigotes (Representative IC₅₀ Values)
| Leishmania Species | OlPC IC₅₀ (μM) |
| Leishmania donovani | < 5 |
| Leishmania infantum | < 5 |
| Leishmania tropica | < 5 |
| Leishmania mexicana | < 5 |
| Leishmania panamensis | < 5 |
| Leishmania major | 7.7 |
| Leishmania braziliensis | 13.5 |
Note: Data compiled from various sources. oup.comresearchgate.netoup.comnih.gov
In Vivo Efficacy in Experimental Models of Leishmaniasis (e.g., Murine and Hamster Models of Visceral and Cutaneous Leishmaniasis)
The in vivo efficacy of OlPC has been evaluated in rodent models of both visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL). In a Leishmania infantum hamster model of VL, oral treatment with OlPC demonstrated significant reductions in parasite burdens in target organs such as the liver, spleen, and bone marrow. oup.comresearchgate.netoup.comnih.govoup.comresearchgate.net For example, a single oral dose of 100 mg/kg of OlPC in an aqueous formulation reduced parasite burdens by 96.2% in the liver, 99.8% in the spleen, and 87.6% in the bone marrow. oup.comresearchgate.netoup.comnih.gov A liposomal formulation at the same dose showed reductions of 99.3% in liver, 99.9% in spleen, and 96.9% in bone marrow. oup.comresearchgate.netoup.comnih.gov Repeated dosing regimens also showed high efficacy, with greater than 99% parasite elimination in all target organs at 40 mg/kg for 5 days. oup.comnih.gov
In mouse models of Leishmania major cutaneous leishmaniasis, oral administration of OlPC has shown excellent efficacy in reducing parasitic loads and inducing the healing of established lesions. plos.orgnih.govnih.govajtmh.orgresearchgate.netresearchgate.netnih.gov A daily oral dose of 40 mg/kg of OlPC for 21 days resulted in a reduction of parasitic loads and complete healing of lesions. plos.orgnih.govresearchgate.netnih.gov Another study using a dose of 35 mg/kg/day orally for 10 days was able to reduce the parasite load in the skin of L. major-infected mice. nih.govresearchgate.net
Comparative Efficacy Studies of this compound with Reference Antileishmanial Agents (e.g., Miltefosine, Amphotericin B, Paromomycin)
Comparative studies have frequently assessed the efficacy of OlPC alongside established antileishmanial drugs like miltefosine, amphotericin B, and paromomycin (B158545). In the L. infantum hamster model, treatment with OlPC at 20 and 40 mg/kg for 5 days showed markedly higher efficacy compared with miltefosine at equivalent doses in reducing parasite burdens in the liver, spleen, and bone marrow. oup.comresearchgate.netoup.comnih.govoup.com For instance, at 20 mg/kg, OlPC liposomes resulted in 71.4%, 98.7%, and 93.5% reductions in amastigote burdens in liver, spleen, and bone marrow, respectively, while miltefosine showed 0%, 60.7%, and 38.7% reductions. oup.com
In the mouse model of L. major CL, OlPC at 40 mg/kg/day for 21 days demonstrated excellent efficacy comparable to amphotericin B (25 mg/kg/day intraperitoneally for 10 days) in reducing parasitic loads and inducing complete lesion healing. plos.orgnih.govresearchgate.netnih.gov In contrast, miltefosine at the same oral dose (40 mg/kg/day for 21 days) did not significantly affect parasitemia or lesion sizes in this model. plos.orgnih.govresearchgate.netnih.gov A separate study in the L. major mouse model found that OlPC at 35 mg/kg/day orally for 10 days reduced parasite load in the skin to a similar extent as paromomycin (50 mg/kg/day intraperitoneally). nih.govresearchgate.net
Preclinical Tolerability Assessments in Leishmaniasis Models
Tolerability assessments in preclinical leishmaniasis models have indicated that OlPC is generally well-tolerated at effective doses. In the L. infantum hamster model, no signs of toxicity or adverse drug-related effects were noted following single or repeated oral dosing regimens that demonstrated high efficacy. oup.comresearchgate.netoup.comnih.gov In the mouse model of L. major CL, OlPC-treated mice experienced less weight loss during the treatment period compared to miltefosine-treated mice at equivalent doses, suggesting better tolerability. plos.orgnih.gov
Antifungal Activity Studies of this compound
Beyond its antileishmanial properties, this compound has also been investigated for its activity against fungal pathogens.
In Vitro Efficacy Against Fungal Pathogens (e.g., Candida albicans Planktonic Cells and Biofilms)
OlPC has shown in vitro antifungal activity, particularly against Candida albicans. It has demonstrated activity against both planktonic C. albicans cells and preformed biofilms. nih.govhodoodo.comresearchgate.netasm.orgfrontiersin.orgresearchgate.netmicrobialcell.com Higher concentrations of OlPC were required to completely abolish mature, 24-hour-old C. albicans biofilms (8, 10, and 13 mg/liter). nih.gov OlPC was also effective against biofilms formed by caspofungin-resistant clinical isolates of C. albicans and showed synergistic activity when combined with caspofungin. nih.gov Furthermore, subinhibitory concentrations of OlPC were observed to inhibit the yeast-to-hypha transition in C. albicans, a key virulence factor. nih.gov
In addition to Candida species, OlPC has shown in vitro activity against Aspergillus species, including A. fumigatus, A. niger, A. terreus, and A. flavus. researchgate.netnih.gov For A. fumigatus, an IC₅₀ value of 1.04 μmol l⁻¹ has been reported. researchgate.netnih.gov
Table 2: In Vitro Antifungal Activity of OlPC Against Candida albicans Biofilms
| Biofilm Type | OlPC Concentration for Abolition (mg/liter) |
| Preformed (24-hour) | 8, 10, and 13 |
In Vivo Efficacy in Experimental Fungal Infection Models (e.g., Candida albicans Biofilm Formation in Rats)
Preclinical studies have explored the efficacy of this compound in vivo against fungal infections, specifically focusing on Candida albicans biofilm formation. In a rat subcutaneous model, daily oral administration of OlPC significantly reduced the development of C. albicans biofilms. nih.govnih.gov Furthermore, OlPC demonstrated a decrease in biofilm formation on mucosal surfaces in an ex vivo model of oral candidiasis. nih.govnih.gov These findings suggest that OlPC possesses activity against C. albicans biofilms in a living system. nih.govnih.gov
Data from a study investigating the effect of oral OlPC administration (20 mg/kg/day for 7 days) on C. albicans SC5314 biofilms in a subcutaneous rat model showed a significant inhibition of biofilm formation, as determined by colony-forming units (CFU) retrieved from catheter pieces on day 9. nih.gov
This compound Effects on Fungal Morphogenesis and Virulence Factors (e.g., Yeast-to-Hyphae Transition Inhibition)
This compound has been shown to impact key virulence factors in C. albicans, notably inhibiting the yeast-to-hypha transition. nih.govnih.govasm.org This morphological change is considered crucial for the virulence of C. albicans, contributing to tissue invasion and biofilm formation. mdpi.complos.orgscienceopen.com Studies have indicated that even subinhibitory concentrations of OlPC can inhibit this transition. nih.govnih.govasm.org The ability of C. albicans to switch between yeast and hyphal forms is essential for its pathogenicity. scienceopen.com
Synergistic Antifungal Effects of this compound with Existing Antifungals (e.g., Caspofungin)
Investigations have revealed that this compound can exhibit synergistic antifungal effects when combined with existing antifungal agents, such as caspofungin. nih.govnih.govscispace.comtandfonline.com This synergy has been observed against C. albicans biofilms, including those formed by caspofungin-resistant clinical isolates. nih.govnih.gov The combination of OlPC and caspofungin has shown improved activity against various C. albicans strains. nih.gov Specifically, a synergistic effect was noted when this combination was used against caspofungin-resistant isolates, suggesting a potential strategy for treating infections caused by resistant strains. nih.gov
Interactive Table: Synergistic Effects of OlPC and Caspofungin Against C. albicans Isolates
| C. albicans Strain | OlPC Alone (MIC) | Caspofungin Alone (MIC) | Combination (FICI) | Interaction |
| SC5314 | Data not available in snippets | Data not available in snippets | 0.73 | No interaction nih.gov |
| Caspofungin-resistant clinical isolates (M89, M177, M205) | Data not available in snippets | Tolerant to highest concentration in biofilms nih.gov | Data not available in snippets | Synergistic nih.gov |
Anti-parasitic Activity of this compound Beyond Leishmania and Fungi
Beyond its activity against Leishmania and fungi, this compound has demonstrated anti-parasitic effects against Cryptosporidium parvum. nih.govfrontiersin.orgresearchgate.netnih.gov Cryptosporidium parvum is a protozoan parasite that causes cryptosporidiosis, a disease that can be particularly severe and life-threatening in immunocompromised individuals. nih.govfrontiersin.orgresearchgate.netnih.govnih.govmedscape.comasm.org
In Vitro Efficacy Against Cryptosporidium parvum
In vitro experiments have shown that OlPC is effective against Cryptosporidium parvum. nih.govfrontiersin.orgresearchgate.netnih.gov Studies using C. parvum-infected human ileocecal adenocarcinoma cells (HCT-8 cells) revealed that OlPC has an EC50 of 18.84 nM. nih.govfrontiersin.orgresearchgate.netnih.gov Higher concentrations of OlPC (1, 10, and 100 µM) demonstrated significant reduction in parasite burden in these cells. frontiersin.org
Interactive Table: In Vitro Efficacy of OlPC Against Cryptosporidium parvum in HCT-8 Cells
| OlPC Concentration | Parasite Burden Reduction |
| 1 µM | ~85% frontiersin.org |
| 10 µM | ~84% frontiersin.org |
| 100 µM | ~87% frontiersin.org |
Note: Data is approximate based on interpretation of graphical results in the source.
In Vivo Efficacy Against Cryptosporidium parvum in Immunocompromised Animal Models
The in vivo efficacy of this compound against Cryptosporidium parvum has been investigated in immunocompromised animal models. nih.govfrontiersin.orgresearchgate.netnih.gov In a C57BL/6 interferon gamma receptor knock-out mouse model of C. parvum infection, oral treatment with OlPC at 40 mg/kg/day for 10 days resulted in 100% survival, complete clearance of the parasite in stools, and a significant reduction in parasite burden in the intestines. nih.govresearchgate.netnih.gov Lower doses of OlPC (20 and 30 mg/kg/day) also showed increased survival rates and a dose-dependent reduction in parasite burden. nih.govresearchgate.netnih.gov These findings highlight the potential of OlPC as a treatment option for C. parvum infections, particularly in vulnerable populations. nih.govfrontiersin.orgresearchgate.netnih.gov
Interactive Table: In Vivo Efficacy of Oral OlPC Against Cryptosporidium parvum in Immunocompromised Mice
| Treatment (mg/kg/day) | Survival Rate (Day 30) | Parasite Clearance in Stools | Intestinal Parasite Burden Reduction (Day 30) |
| OlPC (40) | 100% nih.govresearchgate.netnih.gov | Complete nih.govresearchgate.netnih.gov | 99.9% nih.govresearchgate.net |
| OlPC (30) | Increased nih.govresearchgate.netnih.gov | Data not available in snippets | Dose-dependent reduction nih.govresearchgate.netnih.gov |
| OlPC (20) | Increased nih.govresearchgate.netnih.gov | Data not available in snippets | Dose-dependent reduction nih.govresearchgate.netnih.gov |
| Miltefosine (10) | 50% nih.govresearchgate.netnih.gov | Data not available in snippets | Data not available in snippets |
| PBS (Control) | 0% (died or euthanized by Day 13) nih.govresearchgate.net | Data not available in snippets | Data not available in snippets |
| Paromomycin (100) | 0% (died or euthanized by Day 13) nih.govresearchgate.net | Data not available in snippets | Data not available in snippets |
Note: Survival for control groups was limited to 6-13 days due to severe illness. nih.govresearchgate.net
Other Preclinical Therapeutic Explorations (e.g., Antineoplastic Activity)
While the provided search results primarily focus on the antifungal and antiparasitic activities of this compound, alkylphosphocholines in general have been explored for other therapeutic applications, including antineoplastic activity. frontiersin.org The development of antineoplastic agents is an active area of preclinical research, involving the screening of various compounds in different in vitro and in vivo tumor models. medcraveonline.comresearchgate.net Although direct detailed information on the antineoplastic activity of this compound specifically was not extensively present in the provided snippets, the broader class of alkylphosphocholines has been investigated in this context. frontiersin.org
Mechanistic Studies of Oleylphosphocholine Action
Cellular and Molecular Targets Identification in Pathogens and Host Cells
Oleylphosphocholine's activity has been investigated against various pathogens, including Cryptosporidium parvum and different Leishmania species frontiersin.orgresearchgate.netresearchgate.netresearchgate.netplos.orgwhiterose.ac.uk. Studies indicate that OlPC interferes with the integrity of parasitic lipid biosynthesis and cellular membranes frontiersin.orgresearchgate.net. This interference is suspected to induce apoptosis in the parasite frontiersin.org.
In Cryptosporidium parvum, OlPC treatment has shown a dose-dependent reduction in parasite burden in vitro, with an EC50 of 18.84 nM in HCT-8 cells frontiersin.orgresearchgate.net. At concentrations up to 50 μM, no cell toxicity was observed in HCT-8 cells frontiersin.orgresearchgate.net. In Leishmania species, OlPC has demonstrated potent antileishmanial activity against a broad range of strains researchgate.netresearchgate.netplos.org. In vitro studies comparing OlPC and miltefosine (B1683995) against intracellular amastigotes of seven CL-causing Leishmania species showed comparable potent activity whiterose.ac.uk.
While the primary targets appear to be parasitic lipids and membranes, the interaction with host cells is also relevant, particularly in the context of intracellular parasites like Leishmania and Cryptosporidium that reside within host cells nih.gov. For instance, Leishmania parasites reside within macrophages nih.gov. The efficacy of OlPC in clearing parasites in animal models suggests interaction within the host cellular environment frontiersin.orgresearchgate.netresearchgate.netresearchgate.netplos.org.
Impact on Phospholipid Biosynthesis Pathways in Parasites
This compound is suspected to interfere with parasitic lipid biosynthesis frontiersin.orgresearchgate.net. Phospholipid synthesis is crucial for the development and survival of parasites like Leishmania and Plasmodium nih.govfrontiersin.org. In Leishmania, phosphatidylcholine (PC) is the most abundant phospholipid, synthesized mainly via the Kennedy pathway and N-methylation of phosphatidylethanolamine (B1630911) (PE) frontiersin.org. Leishmania can also acquire lipids from the host frontiersin.org.
Miltefosine, a close analog of OlPC, is known to interfere with parasitic lipid metabolism frontiersin.org. Given the structural similarity, OlPC is believed to share a similar mode of action by interfering with parasitic lipid biosynthesis frontiersin.orgresearchgate.net. This interference could disrupt the synthesis of essential phospholipids (B1166683) required for membrane formation and parasite growth nih.govfrontiersin.org.
Modulation of Intracellular Signal Transduction Pathways (e.g., Protein Kinase C, Mitogen-Activated Kinase, Protein Kinase B)
While the primary mechanism of OlPC is linked to lipid metabolism and membrane integrity, its effects might indirectly influence intracellular signal transduction pathways in both parasites and host cells. Signal transduction pathways, such as those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (PKB, also known as Akt), are critical for various cellular processes, including growth, differentiation, and apoptosis nih.govnih.govjax.org.
PKC and MAPK pathways can be activated by various stimuli and are involved in responses to cellular stress nih.govnih.govconicet.gov.ar. Ceramide, a sphingolipid metabolite, is known to modulate signal transduction pathways, including inhibiting classical and novel PKC isoforms and PKB through protein phosphatases nih.gov. Given that OlPC is an alkylphosphocholine and may interfere with lipid metabolism, it is plausible that it could indirectly affect pathways influenced by lipid signaling molecules. However, direct evidence specifically detailing OlPC's modulation of PKC, MAPK, or PKB pathways in the context of its antiparasitic action was not prominently featured in the search results.
Influence on Cell Membrane Dynamics and Lipid Raft Formation
This compound is thought to interfere with cellular membrane integrity frontiersin.orgresearchgate.net. Cell membranes are dynamic structures containing specialized microdomains known as lipid rafts uvigo.eswikipedia.orgmdpi.com. These rafts, enriched in cholesterol and sphingolipids, play roles in signal transduction, membrane fluidity, and protein trafficking wikipedia.orgmdpi.comnih.gov.
Alkylphosphocholines, by their nature as lipid analogs, could potentially interact with or disrupt the structure and dynamics of cell membranes, including lipid rafts. Changes in membrane lipid composition can affect membrane fluidity and the organization of lipid rafts uvigo.esmdpi.com. While the search results highlight the importance of membrane integrity and lipid rafts in cellular function and pathogen interaction, specific studies detailing the direct influence of this compound on cell membrane dynamics or lipid raft formation were not explicitly found. However, its proposed interference with lipid biosynthesis and membrane integrity suggests a likely impact on these aspects of cellular biology frontiersin.orgresearchgate.net.
Cellular Uptake and Intracellular Distribution Studies in Model Systems
Understanding how this compound is taken up by cells and where it distributes intracellularly is crucial for elucidating its mechanism of action. Studies on cellular uptake and intracellular distribution of compounds, particularly in the context of drug delivery and intracellular pathogens, often involve model systems scispace.commdpi.comdovepress.commdpi.comd-nb.info.
Different mechanisms of cellular uptake exist, including various forms of endocytosis (clathrin-mediated, caveolin-mediated, phagocytosis, macropinocytosis) and membrane fusion mdpi.comdovepress.commdpi.comd-nb.info. The uptake pathway can influence the intracellular fate and distribution of a compound mdpi.comdovepress.com. For instance, compounds taken up via endocytosis typically pass through endosomes and lysosomes mdpi.comdovepress.com.
Pharmacokinetic and Pharmacodynamic Research of Oleylphosphocholine in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
Characterizing the ADME properties of oleylphosphocholine in animal models is a fundamental step in understanding its in vivo behavior. Pharmacokinetic studies in animals, such as hamsters and dogs, have provided insights into the absorption rate, distribution throughout the body, metabolism, and excretion pathways of OlPC. The objective of ADME studies is to characterize the fate of the active substance in the body following administration. europa.eu This includes determining the rate and extent of systemic availability, which is typically assessed from plasma or blood concentration-time curves after extravascular administration. europa.eu
Studies in hamsters following single oral doses of OlPC at various levels (20, 50, and 100 mg/kg) have shown dose-proportional exposure. oup.comnih.gov OlPC demonstrated an elimination half-life of approximately 50 hours in hamsters. oup.comnih.gov The time to reach maximum plasma concentration (Tmax) varied between 10 and 32 hours for an aqueous formulation and 6–26 hours for a liposomal formulation in hamsters, suggesting a rather slow absorption. oup.com
While specific detailed data on the metabolic pathways and excretion routes of OlPC in preclinical models are not extensively detailed in the search results, the long half-life suggests potential distribution and slower elimination processes. General preclinical ADME study packages often include mass balance and biliary excretion studies to determine the route and rate of elimination of the parent drug and its metabolites. bioivt.com These studies typically involve analyzing radiolabeled compounds in urine, feces, expired air, and carcass. bioivt.com
Exposure-Activity Relationships in Experimental Disease Models
Establishing exposure-activity relationships is crucial for linking the pharmacokinetic profile of a drug to its pharmacodynamic effects in the context of a disease. For this compound, these relationships have been explored in experimental models of leishmaniasis. Studies in Leishmania infantum-infected hamsters have shown a correlation between total plasma exposure (AUCt-∞) and the prophylactic and curative efficacy of OlPC. oup.comnih.govresearchgate.net
In prophylactic studies, a single oral dose of 100 mg/kg administered 4 days before infection still resulted in approximately 50% reduction in parasite burden, indicating dose-dependent residual activity that aligns with model-simulated drug exposures. oup.comnih.govresearchgate.net In curative models, high clearance of infection (greater than 99%) was observed following treatment, which was sustained over a significant period post-treatment. oup.comnih.govresearchgate.net
Research in a mouse model of Leishmania major cutaneous leishmaniasis also investigated the relationship between OlPC exposure and its impact on parasite burdens and lesion sizes. researchgate.netresearchgate.net These studies help to define the drug exposure levels required to achieve a desired therapeutic outcome in specific disease settings.
Comparative Bioavailability Studies of Different this compound Formulations
Comparative bioavailability studies are conducted to assess how the formulation of a drug affects its absorption rate and extent. This is particularly relevant for compounds like this compound, which can be formulated in different ways due to its amphiphilic nature. oup.com OlPC can be diluted in water or formulated in liposomes. oup.com
Pilot pharmacokinetic data in dogs after oral dosing at 1 mg/kg indicated a comparable bioavailability (83%) for both aqueous and liposomal formulations of OlPC. oup.com The Tmax values were also similar, 4–8 hours for the aqueous form and 4 hours for the liposomal formulation. oup.com
In hamster studies, there was a consistent trend suggesting that the liposomal formulation might have slightly higher oral bioavailability compared to the aqueous form, although both formulations showed similar efficacy and tolerance in initial experiments. oup.comresearchgate.net Comparative bioavailability studies are essentially bioequivalence studies when comparing different dosage forms of the same drug. uga.edu They provide valuable information for selecting appropriate formulations for further development. uga.edu
Population Pharmacokinetic Modeling in Animal Studies
Population pharmacokinetic (PopPK) modeling is a powerful tool used to analyze PK data from a group of animals, accounting for variability within the population. This approach allows for the estimation of population PK parameters and the identification of factors (covariates) that contribute to variability. europa.eu
Advanced Analytical Methodologies in Oleylphosphocholine Research
Chromatographic Techniques for Compound Analysis and Quantification
Chromatographic techniques are fundamental for separating and quantifying oleylphosphocholine from mixtures and complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are prominent methods used for this purpose.
Reversed-phase HPLC has been employed for the qualitative and quantitative analysis of alkylphosphocholines, including this compound. Separation of alkylphosphocholines with different chain lengths can be achieved using a YMC-TMS column with a mobile phase of methanol-water (85:15; v/v) at a flow rate of 1.0 ml/min. nih.govcore.ac.uk Furthermore, the separation of cis-/trans-isomers like this compound and elaidylphosphocholine (B125653) is possible on a YMC-C8 column with a methanol-water mixture (80:20; v/v) as the mobile phase. nih.govcore.ac.uk Detection in these HPLC systems can be performed using refractive index detection or UV detection for sensitive and quantitative determination of saturated and mono-unsaturated alkylphosphocholines with alkyl residues up to 25 carbon atoms. nih.govcore.ac.uk
UPLC coupled with tandem quadrupole mass spectrometry (MS²) is a highly sensitive and specific method used for the bioanalysis of this compound in biological matrices like plasma. oup.com This technique utilizes an electrospray ionization interface and operates in multiple reaction monitoring mode. oup.com A generic chromatographic method for UPLC involves using water with 0.05% ammonium (B1175870) hydroxide (B78521) as solvent A and methanol (B129727) with 0.05% ammonium hydroxide as solvent B. oup.com The flow rate and gradient can be adjusted to optimize separation. oup.com
Interactive Data Table: Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Method | Application |
| HPLC | YMC-TMS | Methanol-Water (85:15) | 1.0 | RI or UV detection | Alkylphosphocholine analysis |
| HPLC | YMC-C8 | Methanol-Water (80:20) | 1.0 | RI or UV detection | Separation of cis-/trans-isomers |
| UPLC-MS² | Waters Aquity | Water/NH₄OH, Methanol/NH₄OH | 0.6 (initial) | Tandem Quadrupole MS² | Bioanalysis in plasma |
Spectroscopic Methods in this compound Research
Spectroscopic methods provide valuable information about the chemical structure and properties of this compound. These techniques analyze the interaction of electromagnetic radiation with the compound.
Near-Infrared (NIR), Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are molecular spectroscopic methods that can be used for the analysis of fatty acids, which share structural elements with this compound. japsonline.com These techniques offer insights into functional groups and molecular vibrations (IR, FTIR, Raman) and the arrangement of atoms within the molecule (NMR). japsonline.compsgcas.ac.inmdpi.com UV-Vis spectroscopy can be used for detecting compounds with light-absorbing groups, such as those with conjugated double bonds or aromatic systems. psgcas.ac.inmdpi.com While direct application specifically to this compound was not extensively detailed in the search results, these methods are broadly applicable in chemical characterization.
Thermogravimetric analysis (TGA) is another technique that can provide information about the thermal stability and composition of this compound. google.com TGA measures the weight loss of a sample as it is heated, indicating decomposition points. google.com For this compound, thermal degradation has been observed at 159.27°C with a 1% mass loss. google.com
NIR and Raman spectroscopic techniques can also provide detailed fingerprinting of a compound's molecular structure and potential changes upon processing. google.com
Particle Sizing and Characterization Techniques for Formulations
This compound can be incorporated into formulations such as liposomes. Characterizing the physical properties of these formulations, particularly particle size, is essential. Dynamic Light Scattering (DLS) is a widely used technique for this purpose.
DLS measures the random changes in the intensity of light scattered from a suspension or solution due to the Brownian motion of the particles. wyatt.comhoriba.comanton-paar.comunchainedlabs.com Smaller particles diffuse faster, leading to more rapid fluctuations in scattered light intensity than larger particles. wyatt.comhoriba.comunchainedlabs.com By analyzing the rate of these fluctuations using an autocorrelation function, the translational diffusion coefficient of the particles can be determined. wyatt.comhoriba.com The hydrodynamic radius (or diameter) of the particles can then be calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, solvent viscosity, and temperature. wyatt.comhoriba.comanton-paar.com
DLS is particularly useful for analyzing nanoparticles and submicron particles. horiba.comunchainedlabs.com For instance, this compound liposomes produced by a cross-flow injection technique showed a mean diameter of 75 nm as measured by DLS with a Malvern Nano ZS particle sizer. oup.comoup.com DLS can also provide information about the polydispersity of a sample, indicating the width of the particle size distribution. unchainedlabs.com
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), can corroborate size measurements obtained by DLS and provide visual information about particle morphology. nih.gov
Bioanalytical Methods for this compound in Biological Matrices
Bioanalytical methods are necessary to quantify this compound in biological samples such as plasma, serum, blood, or tissues. These methods are critical for pharmacokinetic and toxicokinetic studies. resolvemass.caeuropa.eufda.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically UPLC-MS/MS are commonly employed for the bioanalysis of this compound due to their high sensitivity and specificity. oup.comresolvemass.caeijppr.com These techniques allow for the detection and quantification of the compound in complex biological matrices, which may contain endogenous substances that could interfere with analysis. resolvemass.caeijppr.com Protein precipitation is a standard sample processing technique used before UPLC analysis of this compound in plasma, where acetonitrile (B52724) is added to plasma samples, followed by vortexing and centrifugation to remove proteins. oup.com
Validated liquid chromatography-tandem mass spectrometry assays have been developed for the analysis of this compound in biological samples, with a lower limit of quantification (LLOQ) of 4 ng/ml reported in one study. researchgate.net Bioanalytical method validation is essential to ensure the accuracy, precision, and reliability of the results obtained from these methods in biological matrices. europa.eufda.gov Factors such as matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, need to be evaluated during method development and validation. eijppr.com
Molecular Biology Techniques in Mechanistic Investigations
Molecular biology techniques can be applied in research involving this compound to investigate its effects on biological processes at the molecular level, such as gene expression.
Real-time PCR (RT-PCR or RT-qPCR) is a widely used molecular biology technique for the analysis and quantification of gene expression. danaher.comthermofisher.comnih.gov This technique involves isolating RNA from target tissues or cells, reverse transcribing mRNA into complementary DNA (cDNA), and then amplifying a segment of the cDNA using gene-specific primers while monitoring the reaction in real time using fluorescence. thermofisher.comnih.gov RT-qPCR allows for the relative or absolute quantification of specific mRNA transcripts, providing insights into how a compound like this compound might influence gene activity. thermofisher.comnih.gov For example, quantitative real-time PCR mRNA analyses have been used in studies involving this compound to assess parasite load, which can be an indicator of the compound's efficacy. researchgate.netfrontiersin.orgresearchgate.net
Other molecular biology techniques mentioned in a broader context include DNA cloning, nucleic acid electrophoresis, DNA microarray analysis, in situ hybridization, and genetic sequencing, which are used for analyzing nucleic acids and understanding molecular mechanisms. danaher.comdepauw.edu While not specifically detailed for this compound in the provided results, these techniques represent the broader toolkit available for investigating the molecular effects of compounds.
Future Directions and Research Gaps in Oleylphosphocholine Studies
Elucidation of Comprehensive Mechanisms of Action of Oleylphosphocholine
Despite demonstrating potent activity, the comprehensive mechanisms by which this compound exerts its effects are not yet fully elucidated. Understanding the detailed molecular and cellular targets of OlPC is crucial for optimizing its use and potentially developing new derivatives. Research is needed to precisely define how OlPC interacts with cell membranes, its impact on lipid metabolism, and its influence on essential cellular pathways in target pathogens. Given its structural similarity to miltefosine (B1683995), comparative studies investigating shared and distinct mechanisms would also be valuable. While miltefosine's mode of action in fungi is not fully understood, studies suggest it is rapidly incorporated into yeast, disrupting mitochondrial membrane potential and leading to apoptosis-like cell death. researchgate.net Further research could explore if OlPC operates through similar or entirely different pathways in various organisms.
Exploration of Novel Preclinical Therapeutic Applications for this compound
Preclinical studies have primarily focused on the efficacy of this compound against leishmaniasis and certain fungal infections. researchgate.netnih.govnih.gov However, its potential against a wider spectrum of pathogens and other diseases warrants further exploration. Given its activity against Aspergillus spp. researchgate.net and Candida albicans biofilms, nih.gov expanding research into other fungal pathogens, including those resistant to existing treatments, is a critical future direction. nih.gov Additionally, the activity shown against Cryptosporidium parvum suggests potential in treating cryptosporidiosis. frontiersin.org Exploring its efficacy in relevant preclinical models for other parasitic, bacterial, or even viral infections could uncover novel therapeutic applications. Research into its potential antineoplastic activities, as suggested by its relation to alkylphosphocholines, could also be pursued. nih.gov
Optimization of Drug Delivery and Formulation Strategies for Enhanced this compound Efficacy
Optimizing the delivery and formulation of this compound is essential to enhance its efficacy, improve bioavailability, and potentially reduce any associated side effects. Studies have explored both aqueous and liposomal formulations, with liposomal formulations showing some advantages in preclinical models of visceral leishmaniasis. oup.comresearchgate.net Modifying the release profile using approaches like mesoporous silica (B1680970) nanoparticles has also been investigated, although with varying outcomes depending on the loading method. nih.govnih.gov Future research should focus on developing advanced drug delivery systems, such as nanoparticles, micelles, or solid dispersions, which could offer targeted delivery, sustained release, and improved drug stability, particularly in tropical climates. europa.eueuropa.eumdpi.com Further investigation into formulations for different routes of administration, beyond oral and intraperitoneal, could also broaden its potential uses. researchgate.netoup.com
Further Preclinical Comparative Efficacy Studies against Diverse Pathogens
While some comparative studies with miltefosine have been conducted, particularly in the context of leishmaniasis, nih.govoup.comresearchgate.netajtmh.orgoup.com more extensive preclinical comparative efficacy studies are needed against a diverse range of pathogens. Comparing the activity of this compound against standard treatments and other investigational compounds in relevant animal models would help establish its relative potency and potential advantages. Such studies should encompass various strains and species of pathogens to assess the breadth of its activity. For instance, while OlPC has shown excellent in vitro activity against Aspergillus spp., its therapeutic efficacy in an acute mouse model for invasive aspergillosis was less convincing, suggesting the need for assessment in less stringent models or in combination treatments. researchgate.net Direct comparisons with miltefosine in canine leishmaniasis have shown superior clinical effects for OlPC. ajtmh.org
Investigative Studies into Potential Resistance Mechanisms to this compound
The potential for pathogens to develop resistance to this compound is a significant research gap that needs to be addressed proactively. Given that resistance has emerged for other antileishmanial drugs like pentavalent antimonials and miltefosine, researchgate.netdndi.org understanding potential resistance mechanisms to OlPC is crucial for its long-term effectiveness. researchgate.net Research should focus on in vitro selection experiments to identify potential resistance pathways and characterize resistant strains. researchgate.net Investigating genetic mutations or changes in cellular processes that could lead to reduced susceptibility would be important. researchgate.net Furthermore, in vivo studies in animal models could help determine if resistance readily develops under therapeutic pressure. researchgate.net This knowledge would inform strategies to mitigate resistance development, such as the potential use of OlPC in combination therapies. researchgate.netuantwerpen.be
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing the in vitro antifungal activity of Oleylphosphocholine (OlPC) against Aspergillus species?
- Methodological Answer : Follow modified Clinical and Laboratory Standards Institute (CLSI) guidelines for susceptibility testing . Key steps include:
- Preparing fungal inocula at 5 × 10⁶ CFU/mL in RPMI-MOPS medium with 0.01% Tween-80 to enhance compound solubility .
- Using fluorimetric endpoint readings (e.g., resazurin-based metabolic activity assays) to improve reliability over absorbance measurements .
- Calculating IC₅₀ values (concentration inhibiting 50% growth) via dose-response curves, with triplicate experiments to ensure reproducibility .
Q. How does this compound (OlPC) compare to existing antifungal agents like miltefosine in terms of in vitro potency?
- Methodological Answer : Direct comparison requires parallel testing under identical conditions. For example:
- OlPC exhibits ~5× higher potency than miltefosine against Aspergillus fumigatus (IC₅₀: 8.3 µM vs. 41.5 µM) .
- Use 96-well microdilution plates with azoles (e.g., voriconazole) as controls to benchmark activity .
- Note species-specific variability: A. flavus shows lower susceptibility to both compounds .
Advanced Research Questions
Q. What methodological considerations are critical when analyzing contradictory in vitro susceptibility data for OlPC across fungal species?
- Methodological Answer : Address variability by:
- Reporting coefficients of variation (CV) for IC₅₀ values; e.g., CV 30–60% in A. flavus studies suggests intrinsic biological variability or inoculum preparation inconsistencies .
- Validating results with alternative assays (e.g., minimum fungicidal concentration (MFC) via colony transfer to Sabouraud agar) .
- Cross-referencing with genomic data to identify resistance mechanisms (e.g., CYP51 mutations in azole-resistant strains) .
Q. How can researchers design in vivo experiments to evaluate OlPC efficacy in disseminated fungal infection models?
- Optimize dosing regimens (e.g., 10 mg/kg/day intravenously for 7 days) based on pharmacokinetic studies to maintain therapeutic plasma levels .
- Monitor survival rates, fungal burden (via CFU counts in organs), and histopathology to assess drug penetration .
- Include combination therapy arms with azoles (e.g., posaconazole) to evaluate synergism .
Q. What experimental strategies are effective for evaluating synergistic interactions between OlPC and azoles against drug-resistant fungi?
- Methodological Answer :
- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for OlPC-azole combinations .
- Test against clinically relevant strains (e.g., azole-resistant A. fumigatus AF198-R) .
- Validate synergism in vivo by comparing survival rates and fungal clearance in combination vs. monotherapy groups .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for OlPC?
- Methodological Answer :
- Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC/MIC ratios) with therapeutic outcomes .
- Assess tissue distribution using radiolabeled OlPC in infected organs .
- Evaluate host immune responses (e.g., cytokine profiles) that may enhance or mask drug activity .
Translational Research Questions
Q. What preclinical evidence supports the progression of OlPC to clinical trials for neglected tropical diseases like cutaneous leishmaniasis?
- Methodological Answer :
- Demonstrate in vitro activity against Leishmania tropica and L. major (IC₅₀ < 10 µM) .
- Compare efficacy in rodent models (e.g., footpad lesion resolution) to existing drugs (e.g., miltefosine) .
- Conduct Phase I trials to establish safety, tolerability, and optimal dosing in healthy volunteers .
Data Analysis and Reporting
Q. How should researchers statistically analyze and present variable IC₅₀ data in OlPC studies?
- Methodological Answer :
- Use non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀ with 95% confidence intervals .
- Report geometric mean IC₅₀ values for skewed datasets .
- Include scatter plots or boxplots to visualize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
